molecular formula C13H29BrO6P2 B130801 Tetraisopropyl Bromomethanediphosphonate CAS No. 10596-20-0

Tetraisopropyl Bromomethanediphosphonate

Cat. No. B130801
CAS RN: 10596-20-0
M. Wt: 423.22 g/mol
InChI Key: QSHQHSDNPIIUPI-UHFFFAOYSA-N
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Description

Tetraisopropyl bromomethanediphosphonate is a compound that falls within the category of bisphosphonates, which are characterized by a P-C-P moiety. Bisphosphonates are known for their pharmacological importance, particularly in the treatment of bone disorders due to their affinity for calcium ions and their ability to inhibit bone resorption. The synthesis and study of such compounds are of significant interest in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related bisphosphonates often involves the use of synthetic intermediates like tetraethyl vinylidenebisphosphonate, which can undergo various reactions to yield highly functionalized bisphosphonate compounds. For instance, tetraethyl vinylidenebisphosphonate can react with organometallic reagents, amines, mercaptans, and alcohols through Michael addition reactions. It can also participate in cycloaddition reactions such as Diels–Alder and 1,3-dipolar cycloadditions, leading to the formation of rings containing the bisphosphonic unit .

Another approach to synthesizing polyphosphonic acids involves the reaction of tetraisopropyl methylenediphosphonate salts with diisopropyl n-bromoalkanephosphonates, followed by hydrolysis to yield the corresponding phosphonic acids .

Molecular Structure Analysis

The molecular structure of tetraisopropyl 2-(alkyl-dihalostannyl)ethane 1,1-diphosphonates, which are closely related to tetraisopropyl bromomethanediphosphonate, has been studied both in solution and in the solid state. For example, the solid-state structure of one such compound was found to be dimeric due to intermolecular interactions between the phosphonyl group and a tin atom of a neighboring molecule. In nonpolar solvents, these compounds exhibit a temperature and concentration-dependent monomer-dimer equilibrium .

Chemical Reactions Analysis

The reactivity of bisphosphonates like tetraisopropyl bromomethanediphosphonate is not detailed in the provided papers. However, bisphosphonates in general are known to undergo various chemical reactions, including those mentioned above for tetraethyl vinylidenebisphosphonate. These reactions are crucial for the synthesis of diverse bisphosphonate derivatives with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraisopropyl bromomethanediphosphonate are not explicitly discussed in the provided papers. However, bisphosphonates typically exhibit high affinity for bone mineral due to their P-C-P structure, which allows them to bind to hydroxyapatite in bone. This property is fundamental to their action as bone resorption inhibitors. The solubility and stability of bisphosphonates can vary depending on their specific structure and substituents, which in turn affects their pharmacokinetics and bioavailability .

Scientific Research Applications

1. In Polymer Chemistry

  • Tetraisopropyl bromomethanediphosphonate is explored in the context of creating microporous polymer networks. These networks, like those formed from tetraphenylmethane, can have high surface areas and are useful in catalysts, superacids, and organometallic compounds preparation (Fischer, Schmidt, Strauch, & Thomas, 2013).

2. In Material Science

  • Research involving piperazine-phosphonates derivatives on cotton fabric has implications for fire retardancy applications. Tetraisopropyl bromomethanediphosphonate's derivatives are studied to understand their thermal degradation mechanism on fabrics, revealing their potential in enhancing fire resistance properties (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).

3. In Supramolecular Chemistry

  • The molecule plays a role in constructing supramolecular networks, particularly in anionic hydrogen-bonded networks. Research shows its utility in creating porous structures for cation and neutral guest inclusion, offering new strategies in molecular materials design (Malek, Maris, Simard, & Wuest, 2005).

4. In Synthetic Chemistry

5. In Biomedical Research

  • Although not directly related to tetraisopropyl bromomethanediphosphonate, research on bisphosphonates and their medical implications, such as in treating osteonecrosis, provides insights into the broader category of phosphonates and their potential biomedical applications (Zhao et al., 2020).

Safety And Hazards

Tetraisopropyl Bromomethanediphosphonate is classified as hazardous. It can cause serious eye damage. If inhaled or ingested, or if it comes into contact with skin, it may cause irritation .

properties

IUPAC Name

2-[[bromo-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29BrO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHQHSDNPIIUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29BrO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541829
Record name Tetrapropan-2-yl (bromomethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraisopropyl Bromomethanediphosphonate

CAS RN

10596-20-0
Record name Tetrapropan-2-yl (bromomethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CE McKenna, LA Khawli, WY Ahmad… - … and sulfur and the …, 1988 - Taylor & Francis
Methanediphospnonate (MDP) anions can exhibit anti-viral activity, inhibit bone resorption, and act as ligands in radiopharmaceuticals. α-Halo-substitution provides MDP derivatives (…
Number of citations: 46 www.tandfonline.com

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